2-Oxa-5-azaspiro[3.5]nonane oxalate
Description
BenchChem offers high-quality 2-Oxa-5-azaspiro[3.5]nonane oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-5-azaspiro[3.5]nonane oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2H2O4/c1-2-4-8-7(3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJBTNQYYQHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)COC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523571-96-1 | |
| Record name | 2-Oxa-5-azaspiro[3.5]nonane, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-Oxa-5-azaspiro[3.5]nonane Oxalate: A Technical Guide to a Privileged 3D Scaffold
The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 2-Oxa-5-azaspiro[3.5]nonane oxalate .
Executive Summary
2-Oxa-5-azaspiro[3.5]nonane oxalate is a bicyclic, spiro-fused building block increasingly utilized in modern drug discovery to escape "flatland"—the dominance of planar aromatic structures in chemical libraries. As a spirocyclic bioisostere, it offers a high fraction of sp3-hybridized carbons (
Chemical Identity & Structure
The molecule features a 4-membered oxetane ring spiro-fused to a 6-membered piperidine ring. The specific nomenclature "2-Oxa-5-azaspiro" indicates the heteroatom positioning relative to the spiro junction.
Nomenclature and Identifiers[1][2]
-
IUPAC Name: 2-Oxa-5-azaspiro[3.5]nonane oxalate
-
Common Name: Spiro[oxetane-3,2'-piperidine] oxalate
-
CAS Number (Free Base): 1046153-04-1[1]
-
CAS Number (Oxalate Salt): 1429056-28-9 (Representative)
-
Molecular Formula:
[2] -
Molecular Weight: 127.19 (Free Base) + 90.03 (Oxalic Acid) = 217.22 g/mol
Structural Analysis
Unlike its isomer 2-oxa-7-azaspiro[3.5]nonane (where the nitrogen is distal to the spiro center), the 5-aza isomer features the nitrogen atom directly adjacent to the spiro carbon (an
-
Chirality: The spiro carbon (C4 in spiro numbering, C2 of the piperidine ring) is a stereogenic center because the piperidine ring lacks a plane of symmetry passing through the nitrogen and the spiro junction. Thus, the molecule exists as a pair of enantiomers (
and ). -
Basicity: The nitrogen is a secondary amine in a sterically crowded environment. The inductive effect of the nearby oxygen (via the spiro carbon) and the steric bulk of the spiro-oxetane moiety slightly modulate its
compared to unsubstituted piperidine ( ).
Caption: Structural connectivity of the 2-Oxa-5-azaspiro[3.5]nonane scaffold highlighting the alpha-spiro connection.
Physicochemical Properties
The oxalate salt form is preferred for handling due to the volatility and potential instability of the free secondary amine.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | 130 – 140 °C (Decomposes) | Typical for amine oxalates; range varies by purity/polymorph. |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes, Ether | Free base must be generated for organic extractions. |
| LogP (Free Base) | ~0.2 (Predicted) | Significantly lower than analogous carbocycles due to ether oxygen. |
| pKa (Conj. Acid) | ~9.5 – 10.5 (Predicted) | Basic secondary amine; suitable for salt formation. |
| H-Bond Donors | 2 (NH, Acid OHs in salt) | 1 in Free Base. |
| H-Bond Acceptors | 5 (Oxetane O, Amine N, Carboxylates) | 2 in Free Base. |
Synthesis and Manufacturing
The synthesis of 2-oxa-5-azaspiro[3.5]nonane typically employs a "ring-closing" strategy. A robust route involves the construction of the oxetane ring onto a pre-functionalized piperidine precursor.
Synthetic Pathway (Retrosynthesis)
The most reliable method for spiro-oxetane formation is the intramolecular cyclization of a 1,3-diol via a sulfonate intermediate (mesylate or tosylate), a method popularized for spiro-oxetanes by the Carreira group.
-
Precursor: 2,2-Bis(hydroxymethyl)piperidine (protected at Nitrogen).
-
Activation: Selective monotosylation or cyclization of the 1,3-diol.
-
Cyclization: Base-mediated ring closure (n-BuLi or NaH) to form the oxetane.
-
Deprotection: Removal of the N-protecting group (e.g., Boc or Cbz) and salt formation with oxalic acid.
Caption: Synthetic workflow for the construction of the spiro[oxetane-piperidine] scaffold.
Applications in Medicinal Chemistry
Bioisosterism and "Escape from Flatland"
The 2-oxa-5-azaspiro[3.5]nonane scaffold serves as a superior bioisostere for:
-
Morpholine: It retains the ether oxygen and amine nitrogen but alters the vector orientation of substituents. The spiro geometry forces substituents out of the plane, potentially accessing new binding pockets.
-
Gem-dimethyl groups: The oxetane ring acts as a polar, metabolically stable surrogate for a gem-dimethyl group, reducing lipophilicity (LogD) while maintaining steric bulk.
Key Advantages
-
Metabolic Stability: The oxetane ring is generally resistant to oxidative metabolism (P450s) compared to flexible alkyl chains.
-
Solubility: The high
character and the polarity of the oxetane oxygen significantly improve aqueous solubility compared to carbocyclic spiro analogs. -
Chirality: The 5-aza isomer introduces a chiral center, allowing for the development of enantioselective drugs with higher specificity.
Experimental Protocols
Protocol: Free-Basing the Oxalate Salt
Context: Most organic reactions (alkylation, acylation) require the free amine. The oxalate salt is stable for storage but must be neutralized before use.
Materials:
-
Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)
-
1N Sodium Hydroxide (NaOH) or Saturated
Procedure:
-
Suspension: Suspend the oxalate salt (1.0 equiv) in DCM (10 mL/g).
-
Neutralization: Add 1N NaOH (2.5 equiv) slowly with vigorous stirring. The solid should dissolve as the free base partitions into the organic layer.
-
Separation: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying: Dry combined organics over anhydrous
or . -
Concentration: Filter and concentrate in vacuo at low temperature (<30°C).
-
Note: The free base may be volatile. Do not leave under high vacuum for extended periods. Use immediately in the subsequent step.
-
Protocol: Reductive Amination (General)
Context: Attaching the scaffold to an aldehyde core.
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and 2-Oxa-5-azaspiro[3.5]nonane (free base, 1.1 equiv) in DCE or DCM.
-
Add Sodium triacetoxyborohydride (STAB, 1.5 equiv).
-
Optionally add catalytic Acetic Acid (1-2 drops) if the reaction is sluggish.
-
Stir at Room Temperature for 2-16 hours.
-
Quench with saturated
and extract with DCM.
Handling and Safety
-
Hazards: As with many secondary amines and oxalates, treat as Harmful if swallowed and Irritating to eyes/skin . The oxalate ion is toxic (nephrotoxic) if ingested in large quantities.
-
Storage: Store the oxalate salt in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
-
Disposal: Dispose of as hazardous chemical waste containing amines.
References
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322. Link
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie International Edition, 47(24), 4512–4515. Link
-
PubChem Compound Summary. (2024). "2-Oxa-5-azaspiro[3.5]nonane."[6][1][3][4][7][8][9][10] National Center for Biotechnology Information. Link
Sources
- 1. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate | 1429056-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate | 1367679-67-1 [smolecule.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses thereof - Google Patents [patents.google.com]
- 7. Novachemistry-Products [novachemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
The Ascendant Scaffold: A Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological properties has propelled the exploration of three-dimensional scaffolds in medicinal chemistry. Among these, spirocyclic systems have emerged as particularly valuable motifs, offering a unique combination of structural rigidity and spatial diversity. This in-depth technical guide focuses on the 2-Oxa-5-azaspiro[3.5]nonane core, a promising yet underexplored heterocyclic scaffold. By dissecting its structural features, potential synthetic routes, and prospective applications, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this scaffold in the design of next-generation therapeutics. While direct literature on a wide array of 2-Oxa-5-azaspiro[3.5]nonane derivatives is nascent, this guide draws upon robust data from closely related analogs to provide a comprehensive and actionable overview.
Introduction: The Rationale for Embracing Spirocyclic Oxetanes
The concept of "escaping from flatland" has become a central tenet in contemporary drug design, driving a shift away from predominantly planar aromatic structures towards more complex, sp³-rich architectures. Spirocycles, which feature two rings sharing a single atom, are at the forefront of this movement. The 2-Oxa-5-azaspiro[3.5]nonane scaffold, which incorporates both a piperidine and an oxetane ring, is particularly noteworthy for its potential to confer advantageous physicochemical and pharmacological properties.
The Oxetane Moiety: A Bioisostere with Benefits
The four-membered oxetane ring is increasingly recognized as a valuable functional group in medicinal chemistry. It can serve as a bioisosteric replacement for commonly employed groups like gem-dimethyl and carbonyl moieties, often leading to significant improvements in:
-
Aqueous Solubility: The polar nature of the oxetane ether can enhance the solubility of lipophilic molecules.
-
Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to functionalities like morpholine, which can be a metabolic liability.[1]
-
Lipophilicity: The incorporation of an oxetane can modulate a compound's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
The Spirocyclic Architecture: Imparting Three-Dimensionality and Rigidity
The spirocyclic nature of the 2-Oxa-5-azaspiro[3.5]nonane core introduces a defined three-dimensional geometry. This conformational constraint can be advantageous for several reasons:
-
Enhanced Target Affinity: A more rigid scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.
-
Improved Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic core can facilitate more precise interactions with a target's binding site, thereby improving selectivity against off-targets.
-
Novel Chemical Space: Spirocyclic scaffolds provide access to novel chemical space, offering opportunities for the development of intellectual property.
The 2-Oxa-5-azaspiro[3.5]nonane scaffold can be viewed as a conformationally restricted analog of morpholine, a common motif in drug molecules. By replacing the flexible morpholine ring with a more rigid spirocyclic system, it may be possible to enhance metabolic stability and fine-tune biological activity.
Synthetic Strategies for Accessing the 2-Oxa-5-azaspiro[3.5]nonane Core and its Derivatives
While a plethora of synthetic methods for various spirocycles exists, specific literature on the synthesis of a broad range of 2-Oxa-5-azaspiro[3.5]nonane derivatives is limited. However, by examining the synthesis of closely related analogs, we can delineate plausible and adaptable synthetic routes.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of N-substituted 2-Oxa-5-azaspiro[3.5]nonane derivatives involves the initial construction of the parent spirocycle followed by functionalization of the secondary amine.
Caption: Retrosynthetic analysis for N-substituted 2-Oxa-5-azaspiro[3.5]nonane derivatives.
Synthesis of the Core Scaffold: Learning from Analogs
A key challenge is the construction of the spirocyclic oxetane-piperidine core. A patent for the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane provides a valuable template.[2][3] This approach involves the cyclization of a suitably functionalized piperidine precursor.
A plausible synthetic route, adapted from the synthesis of analogous compounds, is outlined below.
Sources
Novel pharmaceutical intermediates containing 2-Oxa-5-azaspiro[3.5]nonane
An In-Depth Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane: A Novel Intermediate for Next-Generation Pharmaceuticals
Authored by a Senior Application Scientist
Abstract
The relentless pursuit of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles has driven medicinal chemistry beyond the confines of traditional, planar aromatic scaffolds. This guide delves into the burgeoning field of three-dimensional (3D) molecular architectures, focusing on the 2-Oxa-5-azaspiro[3.5]nonane core—a privileged scaffold for the development of next-generation pharmaceutical intermediates. We will explore the synthetic rationale, key physicochemical properties, and strategic applications of this spirocycle, providing researchers and drug development professionals with a comprehensive understanding of its potential to unlock new frontiers in therapeutic design.
The Spirocyclic Revolution: Escaping Flatland in Drug Discovery
For decades, drug discovery was dominated by flat, aromatic ring systems. However, the liabilities associated with such "flatland" molecules—poor solubility, metabolic instability, and off-target effects—have become increasingly apparent. This has catalyzed a shift towards compounds with greater three-dimensionality and a higher fraction of sp³-hybridized carbons (Fsp³).[1][2] Spirocycles, characterized by two rings sharing a single common atom, are at the forefront of this revolution.[1]
The inherent rigidity of the spirocyclic framework offers several distinct advantages:
-
Precise Vectorial Orientation: It locks substituents in well-defined spatial orientations, enabling more precise and high-affinity interactions with biological targets.
-
Improved Physicochemical Properties: An increase in Fsp³ content generally correlates with enhanced solubility, greater metabolic stability, and reduced promiscuity in binding.[2][3]
-
Novel Chemical Space: Spirocyclic scaffolds provide access to uncharted chemical territories, offering opportunities for novel intellectual property and overcoming resistance mechanisms.[4]
The number of patents and approved drugs incorporating spirocyclic N-heterocycles (SpiNs) has surged, underscoring their value in modern medicinal chemistry.[1][5] The 2-Oxa-5-azaspiro[3.5]nonane scaffold, which combines an oxetane ring with a piperidine ring, is an exemplary building block within this class, offering a unique combination of polarity, rigidity, and synthetic accessibility.
Synthesis of the 2-Oxa-5-azaspiro[3.5]nonane Core
While numerous strategies exist for constructing spirocycles, a robust and scalable synthesis is paramount for its utility as a pharmaceutical intermediate. Although literature specifically detailing the synthesis of the 2-Oxa-5-azaspiro[3.5]nonane isomer is not abundant, general methods for analogous structures provide a validated pathway. A related isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, has been synthesized via a multi-step sequence that can be adapted.[6] A more distinct strategy has been successfully employed for the 2-oxa-7-azaspiro[3.5]nonane isomer, demonstrating a versatile approach to fusing piperidine and oxetane rings.[7]
The following section outlines a generalized, logical workflow for synthesizing such a core, based on established chemical principles for constructing spirocyclic ethers and amines.
Conceptual Synthetic Workflow
The construction of the 2-Oxa-5-azaspiro[3.5]nonane scaffold logically proceeds by forming one of the rings onto a pre-existing cyclic precursor containing the spiro-carbon. A common strategy involves the intramolecular cyclization to form the oxetane ring.
Caption: Conceptual workflow for the synthesis of the 2-Oxa-5-azaspiro[3.5]nonane core.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on the synthesis of the analogous 2-oxa-7-azaspiro[3.5]nonane.[7]
Step 1: Synthesis of the Diol Precursor (N-Tosyl-4,4-bis(hydroxymethyl)piperidine)
-
Reaction Setup: To a solution of N-tosyl-piperidine-4,4-dicarboxylate diethyl ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere, cool the mixture to 0°C in an ice bath.
-
Reduction: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in THF. Causality: LiAlH₄ is a powerful reducing agent necessary to convert both ester groups to primary alcohols.
-
Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC or LC-MS. Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water at 0°C.
-
Work-up: Filter the resulting suspension through celite and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.
Step 2: One-Pot Mesylation and Ring Closure to form the Oxetane
-
Reaction Setup: Dissolve the diol (1.0 eq) in a mixture of dichloromethane (DCM) and pyridine at 0°C under a nitrogen atmosphere.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Causality: MsCl selectively activates the less sterically hindered primary alcohol, converting the hydroxyl into a good leaving group (mesylate).
-
Cyclization: After stirring for 2 hours, add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Causality: The base deprotonates the remaining hydroxyl group, which then acts as a nucleophile, displacing the mesylate in an intramolecular Williamson ether synthesis to form the strained four-membered oxetane ring.
-
Work-up: Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated. Purify via chromatography to obtain the N-tosyl protected spirocycle.
Step 3: Deprotection
-
Reaction Setup: Dissolve the N-tosyl protected spirocycle in a suitable solvent.
-
Cleavage: The tosyl group can be removed under harsh conditions (e.g., HBr in acetic acid or sodium in liquid ammonia). If a more labile protecting group like Boc were used, it could be removed with trifluoroacetic acid (TFA) in DCM.
-
Work-up: Neutralize the reaction mixture and extract the free amine product. The final product, 2-Oxa-5-azaspiro[3.5]nonane, can be isolated as a free base or converted to a salt (e.g., hydrochloride) for improved stability and handling.
Physicochemical Properties and Strategic Rationale
The 2-Oxa-5-azaspiro[3.5]nonane scaffold is not merely a structural curiosity; its specific combination of an oxetane and a piperidine ring imparts desirable physicochemical properties that are highly advantageous in drug design.
Data Presentation
The following table summarizes key computed properties for the core scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | [8] |
| Molecular Weight | 127.18 g/mol | [8] |
| XLogP3-AA (Lipophilicity) | 0.2 | [8][9] |
| Topological Polar Surface Area | 21.3 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Fraction of sp³ Carbons | 1.0 | Calculated |
Strategic Interpretation
-
Low Lipophilicity (XLogP = 0.2): The presence of two heteroatoms (oxygen and nitrogen) imparts a degree of polarity, leading to a low logP value. This is highly desirable for improving aqueous solubility and reducing off-target toxicities often associated with highly lipophilic compounds.[2]
-
Bioisosteric Replacement: The scaffold serves as an excellent bioisostere for common motifs like piperidine and morpholine. Replacing a simple piperidine with this spirocycle can reduce basicity and lipophilicity, which has been shown to mitigate adverse effects such as hERG channel inhibition.[2]
-
Metabolic Stability: The spirocyclic nature and the presence of the chemically robust oxetane ring can block common sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.[3]
Caption: Strategic benefits of using 2-Oxa-5-azaspiro[3.5]nonane as a bioisostere.
Application as a Pharmaceutical Intermediate: Derivatization Strategies
The true power of 2-Oxa-5-azaspiro[3.5]nonane lies in its function as a versatile intermediate. The secondary amine of the piperidine ring serves as a synthetic handle for elaboration, allowing the spirocyclic core to be incorporated into a larger molecule.
Key Derivatization Reactions
Two of the most common and critical derivatization methods are amide bond formation (acylation) and reductive amination.
Caption: Common derivatization pathways for the 2-Oxa-5-azaspiro[3.5]nonane core.
Protocol: N-Acylation via Amide Coupling
Objective: To couple the spirocyclic amine with a carboxylic acid (R-COOH) to form a stable amide bond.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), a coupling agent such as HATU (1.1 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF). Stir for 15 minutes. Causality: The coupling agent activates the carboxylic acid by forming a highly reactive ester intermediate, making it susceptible to nucleophilic attack. The base prevents protonation of the amine.
-
Amine Addition: Add a solution of 2-Oxa-5-azaspiro[3.5]nonane (1.05 eq) in DMF to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired N-acyl derivative.
Conclusion
The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a prime example of how innovative, three-dimensional building blocks are reshaping the landscape of drug discovery. Its unique topology provides a robust framework for creating molecules with improved physicochemical and pharmacokinetic properties. By offering a synthetically tractable core that can be readily derivatized, it empowers medicinal chemists to escape the limitations of "flatland" chemistry and explore new, promising areas of biologically relevant chemical space. As the demand for safer and more effective therapeutics continues to grow, the strategic application of novel intermediates like 2-Oxa-5-azaspiro[3.5]nonane will be indispensable in the design and development of the medicines of tomorrow.
References
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Synthetic Routes to Approved Drugs Containing a Spirocycle.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
An improved synthesis of 2-oxa-7-azaspiro[1][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate.
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
- 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586.
- 2-oxa-5-azaspiro[3.5]nonane (C7H13NO).
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: Incorporating 2-Oxa-5-azaspiro[3.5]nonane into DNA-Encoded Libraries
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern drug discovery, the architectural complexity of small molecules is a critical determinant of their therapeutic potential. There is a growing interest in moving away from flat, aromatic structures towards molecules with greater three-dimensionality.[1] Spirocycles, which are ring systems fused at a single atom, are at the forefront of this movement.[2] Their inherent rigidity and three-dimensional nature allow for the precise projection of functional groups into the binding sites of biological targets, often leading to enhanced potency and selectivity.[2][3] The incorporation of spirocyclic scaffolds can also improve physicochemical properties such as solubility and metabolic stability, which are crucial for a successful drug candidate.[1][4][5]
DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously.[6][7] This technology covalently links a unique DNA barcode to each small molecule, allowing for the rapid identification of binders to a target protein through affinity selection and subsequent DNA sequencing.[6][7][8] The power of DELs lies in their ability to explore vast chemical spaces efficiently and cost-effectively.[9][10]
This document provides a detailed guide for the incorporation of a specific spirocyclic scaffold, 2-Oxa-5-azaspiro[3.5]nonane, into DNA-encoded libraries. This scaffold is of particular interest due to its unique combination of an oxetane and a piperidine ring, offering a novel vector for chemical space exploration. We will delve into the rationale behind its selection, the development of DNA-compatible reaction protocols, and step-by-step methodologies for its successful integration into DEL synthesis.
Rationale for Incorporating 2-Oxa-5-azaspiro[3.5]nonane
The selection of 2-Oxa-5-azaspiro[3.5]nonane as a building block for DELs is based on several key advantages:
-
Enhanced Three-Dimensionality: The spirocyclic nature of this scaffold inherently increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[5] This rigid, non-planar structure can lead to better complementarity with the three-dimensional binding pockets of protein targets.[2]
-
Novel Chemical Space: The unique arrangement of the oxetane and piperidine rings provides access to a region of chemical space that is underrepresented in many screening libraries. This novelty increases the probability of identifying binders to challenging targets.
-
Tunable Physicochemical Properties: The presence of the nitrogen atom in the piperidine ring allows for modulation of basicity and solubility.[4] Furthermore, the oxetane ring can act as a bioisosteric replacement for other functional groups, potentially improving metabolic stability and other pharmacokinetic properties.[1]
-
Synthetic Tractability: The secondary amine of the piperidine ring provides a convenient handle for derivatization using a wide range of DNA-compatible reactions.
Core Chemical Strategy: On-DNA Acylation of 2-Oxa-5-azaspiro[3.5]nonane
The most direct and reliable method for incorporating 2-Oxa-5-azaspiro[3.5]nonane into a DEL is through the acylation of its secondary amine. This approach leverages the well-established chemistry of amide bond formation, which is generally robust and high-yielding under aqueous, DNA-compatible conditions.
The overall workflow can be visualized as follows:
Figure 1: General workflow for incorporating 2-Oxa-5-azaspiro[3.5]nonane.
Key Considerations for On-DNA Acylation:
-
DNA Compatibility: The primary challenge in DEL synthesis is ensuring that the reaction conditions do not damage the DNA barcode.[11][12] This necessitates the use of mild reagents and conditions, typically at or near neutral pH and ambient temperature.
-
Activating Agents: Carboxylic acids must be activated to facilitate amide bond formation. Common DNA-compatible activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like N-hydroxysuccinimide (NHS).
-
Solvent System: Reactions are typically performed in aqueous buffers (e.g., HEPES, phosphate buffer) with a water-miscible organic co-solvent (e.g., DMF, DMSO, NMP) to aid in the solubility of the organic building blocks.
-
Stoichiometry: A significant excess of the acylating agent and the 2-Oxa-5-azaspiro[3.5]nonane building block relative to the DNA-conjugated substrate is generally used to drive the reaction to completion.
Experimental Protocols
Protocol 1: On-DNA Acylation of a DNA-Conjugated Amine with an Activated Carboxylic Acid and 2-Oxa-5-azaspiro[3.5]nonane
This protocol describes a "split-and-pool" approach where a library of carboxylic acids is coupled to a DNA-conjugated scaffold, which is then capped with 2-Oxa-5-azaspiro[3.5]nonane.
Materials:
-
DNA-conjugated starting material with a free amine (e.g., 5'-amino-modified oligonucleotide)
-
Library of carboxylic acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HEPES buffer (1 M, pH 7.5)
-
Nuclease-free water
Procedure:
-
Carboxylic Acid Activation:
-
In separate microcentrifuge tubes for each carboxylic acid, prepare a 100 mM solution of the carboxylic acid in anhydrous DMF.
-
Add 1.1 equivalents of HATU (110 mM final concentration) and 2 equivalents of DIPEA (200 mM final concentration).
-
Incubate at room temperature for 15 minutes to allow for pre-activation.
-
-
On-DNA Acylation (Cycle 1):
-
Prepare a solution of the 5'-amino-modified DNA in HEPES buffer (e.g., 100 µM DNA in 200 mM HEPES, pH 7.5).
-
In separate wells of a 96-well plate, add the DNA solution.
-
To each well, add a different pre-activated carboxylic acid solution to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 4 hours with gentle shaking.
-
-
Pooling and Purification (Cycle 1):
-
Pool the contents of all wells into a single microcentrifuge tube.
-
Purify the acylated DNA using a DNA purification kit (e.g., spin column-based) or ethanol precipitation to remove excess reagents.
-
Resuspend the purified, acylated DNA in nuclease-free water.
-
-
On-DNA Acylation with 2-Oxa-5-azaspiro[3.5]nonane (Cycle 2):
-
To the purified DNA from the previous step, add HEPES buffer to a final concentration of 200 mM (pH 7.5).
-
Prepare a 200 mM solution of 2-Oxa-5-azaspiro[3.5]nonane in a 1:1 mixture of DMF and nuclease-free water.
-
This step assumes the DNA from the previous step now presents a carboxylic acid for coupling. If the initial DNA had a carboxylic acid, this step would involve activating that acid and then adding the spirocycle. Let's assume for this protocol that a bifunctional linker was used and a new amine is available for acylation. If not, the protocol needs to be adjusted. For this example, we will assume a building block with a free carboxylic acid was added in the first cycle.
-
Prepare a pre-activated solution of the DNA-conjugated carboxylic acid by adding HATU (1.1 eq) and DIPEA (2 eq).
-
Add the 2-Oxa-5-azaspiro[3.5]nonane solution to the activated DNA-acid conjugate to a final concentration of 20 mM.
-
Incubate at room temperature for 4 hours with gentle shaking.
-
-
Final Purification and Analysis:
-
Purify the final DNA-conjugated product using a DNA purification kit or ethanol precipitation.
-
Analyze the product by LC-MS to confirm the successful incorporation of the 2-Oxa-5-azaspiro[3.5]nonane moiety. The expected mass shift should be observed.
-
Self-Validation:
-
LC-MS Analysis: The primary method for validating the success of each reaction step. A clear mass shift corresponding to the addition of the building block should be observed.
-
Gel Electrophoresis: Can be used to assess the integrity of the DNA throughout the synthesis. No significant degradation of the DNA should be observed.
Protocol 2: Reductive Amination for Incorporation
An alternative strategy involves the reductive amination of a DNA-conjugated aldehyde or ketone with 2-Oxa-5-azaspiro[3.5]nonane. This reaction is also known to be DNA-compatible.
Materials:
-
DNA-conjugated aldehyde or ketone
-
2-Oxa-5-azaspiro[3.5]nonane
-
Sodium cyanoborohydride (NaBH3CN) or a suitable DNA-compatible reducing agent
-
Phosphate buffer (pH ~6.5-7.0)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DNA-conjugated aldehyde/ketone in phosphate buffer.
-
Add a 50-100 fold molar excess of 2-Oxa-5-azaspiro[3.5]nonane.
-
Incubate at room temperature for 1 hour to allow for imine/enamine formation.
-
-
Reduction:
-
Add a 50-100 fold molar excess of sodium cyanoborohydride.
-
Incubate at room temperature overnight.
-
-
Purification and Analysis:
-
Purify the product using a DNA purification kit or ethanol precipitation.
-
Analyze by LC-MS to confirm the mass of the final product.
-
Reaction Scheme Visualization:
Figure 2: Reductive amination of a DNA-conjugated aldehyde.
Quantitative Data Summary
The following table provides representative data for the on-DNA acylation of a 100 µM DNA-amine with a generic carboxylic acid, followed by capping with 2-Oxa-5-azaspiro[3.5]nonane.
| Reaction Step | Reagents | Concentration | Time (h) | Temp (°C) | Expected Yield (%) |
| Cycle 1: Acylation | DNA-NH2, Activated Acid, HATU, DIPEA | 100 µM DNA, 10 mM Acid | 4 | 25 | >90 |
| Cycle 2: Capping | DNA-COOH, 2-Oxa-5-azaspiro[3.5]nonane, HATU, DIPEA | 100 µM DNA, 20 mM Spirocycle | 4 | 25 | >85 |
Note: Yields are estimated based on LC-MS analysis and can vary depending on the specific carboxylic acid and DNA sequence.
Troubleshooting and Optimization
-
Low Yield:
-
Increase the concentration of the building block and/or coupling reagents.
-
Optimize the pH of the reaction buffer.
-
Increase the reaction time.
-
Ensure the anhydrous nature of the organic co-solvent for the activation step.
-
-
DNA Degradation:
-
Screen for milder coupling reagents.
-
Ensure the pH of the reaction mixture does not deviate significantly from neutral.
-
Minimize the reaction time.
-
-
Incomplete Reaction:
-
Confirm the purity and reactivity of the 2-Oxa-5-azaspiro[3.5]nonane.
-
Investigate potential steric hindrance from the DNA-conjugated scaffold or the building block from the previous cycle.
-
Conclusion
The incorporation of 2-Oxa-5-azaspiro[3.5]nonane into DNA-encoded libraries represents a valuable strategy for expanding the structural diversity and three-dimensionality of these screening collections. The protocols outlined in this document, based on robust and well-characterized on-DNA chemical transformations, provide a reliable framework for the successful synthesis of novel DELs. By leveraging the unique properties of this spirocyclic scaffold, researchers can enhance their ability to identify high-quality hit compounds against a wide range of biological targets, ultimately accelerating the drug discovery process.
References
-
Taylor, R. E., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry, 8(11), 1213–1216. [Link]
-
Franzini, R. M., & Neri, D. (2018). An overview of DNA-encoded libraries: A versatile tool for drug discovery. In Methods in Molecular Biology (Vol. 1821, pp. 1–21). Humana Press. [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
-
Hansen, T. N. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. Retrieved from [Link]
-
Zheng, Z., & Tice, C. M. (2016). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 8(11), 1213-1216. [Link]
-
Various Authors. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. In ResearchGate. [Link]
-
SPT Labtech. (n.d.). DNA-Encoded Library (DEL) Screening. Retrieved from [Link]
-
Zhang, Y., et al. (2022). On-DNA Synthesis of Functionalized 4H-Pyran Scaffolds for Focused DNA-Encoded Chemical Libraries. Organic Letters, 24(36), 6644–6648. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 16(11), 1359-1374. [Link]
-
Li, Y., et al. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. RSC Advances, 11(5), 2825-2838. [Link]
-
Neri, D., & Lerner, R. A. (2010). Drug Discovery with DNA-Encoded Chemical Libraries. Bioconjugate Chemistry, 21(8), 1329–1338. [Link]
-
Samli, M. (2025). DNA-Encoded Peptide Library Synthesis and Applications, a Mini-Review. Methods in Molecular Biology, 2934, 13-23. [Link]
-
Neri, D., & Scheuermann, J. (2018). DNA-Encoded Chemical Libraries: A Promising Tool for Drug Discovery. Angewandte Chemie International Edition, 57(44), 14378-14392. [Link]
-
Li, Y., et al. (2021). DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output. RSC Advances, 11(5), 2825-2838. [Link]
-
Satz, A. L., et al. (2021). DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. ACS Chemical Biology, 16(1), 25-41. [Link]
-
Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 16(11), 1359-1374. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. In PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. An overview of DNA-encoded libraries: A versatile tool for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sptlabtech.com [sptlabtech.com]
- 10. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
Advanced Protocol: Nucleophilic Substitution with 2-Oxa-5-azaspiro[3.5]nonane
Abstract & Strategic Context
This Application Note details the operational protocols for utilizing 2-Oxa-5-azaspiro[3.5]nonane (CAS: 1046153-04-1) as a nucleophilic building block in medicinal chemistry.
In the context of modern drug discovery, this spirocyclic scaffold is a critical tool for the "Escape from Flatland" initiative. It serves as a saturated,
Molecule Profile & Handling[1]
| Property | Data | Notes |
| Structure | 2-Oxa-5-azaspiro[3.5]nonane | Spiro[3.5] system: Oxetane (4-mem) + Piperidine (6-mem) |
| MW | 127.19 g/mol | |
| CAS (Free Base) | 1046153-04-1 | Often supplied as HCl or Oxalate salt |
| pKa (Calc.) | ~8.8 - 9.2 | Slightly less basic than piperidine due to oxetane inductive effect |
| LogP | ~ -0.2 to 0.5 | Highly polar/hydrophilic |
| Safety | Skin Sensitizer (H317) | Handle with nitrile gloves in a fume hood.[1] |
Handling Precaution: As a secondary amine, the free base is prone to absorbing atmospheric CO₂ to form carbamates. Store under inert atmosphere (Ar/N₂) at -20°C. If using the HCl salt, ensure complete neutralization in situ to release the nucleophilic free base.
Reaction Class I: Nucleophilic Aromatic Substitution (S_NAr)[2]
This is the most common application of 2-Oxa-5-azaspiro[3.5]nonane in library synthesis. The steric bulk near the nitrogen is moderate (spiro center is
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[2] The amine nitrogen attacks the ipso-carbon of the aryl halide, forming a transient Meisenheimer complex. The presence of the spiro-oxetane ring does not significantly hinder the nucleophilic attack but can influence the solubility of the transition state.
Standard Protocol (High Throughput)
Best for: Chloropyrimidines, Fluoronitrobenzenes, Chloropyridines.
Reagents:
-
Nucleophile: 2-Oxa-5-azaspiro[3.5]nonane (1.1 equiv)
-
Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)
-
Solvent: DMSO or DMF (Anhydrous)
Procedure:
-
Dissolve the Aryl Halide (0.5 mmol) in DMSO (2.0 mL).
-
Add DIPEA (1.5 mmol). Note: If using the spiro-amine HCl salt, increase DIPEA to 3.5 equiv.
-
Add 2-Oxa-5-azaspiro[3.5]nonane (0.55 mmol).
-
Thermal Cycle: Heat to 80°C for 4–12 hours. Monitor by LCMS.[3]
-
Optimization: For unreactive substrates (e.g., electron-neutral chloropyridines), increase temp to 120°C or switch to NMP.
-
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3x). The spiro-amine product is often polar; if the product remains in the aqueous phase, use DCM/iPrOH (3:1) for extraction.[3][4]
"Green" Micellar Protocol (Scale-Up Ready)
Best for: Process chemistry and environmentally sensitive scales.
Reagents:
-
Surfactant: 2 wt% TPGS-750-M or HPMC in Water.
-
Base:
or .
Procedure:
-
Prepare a 2 wt% aqueous solution of surfactant (TPGS-750-M).
-
Add Aryl Halide (1.0 equiv) and 2-Oxa-5-azaspiro[3.5]nonane (1.1 equiv).
-
Add
(2.0 equiv). -
Stir vigorously at 45–50°C . The reaction occurs within the lipophilic micellar cores.
-
Workup: Extract with minimal EtOAc. This method often yields higher purity profiles by avoiding DMSO/DMF carryover.
Reaction Class II: Alkylation
Alkylation with alkyl halides or mesylates allows for the introduction of aliphatic linkers.
Protocol
Reagents:
-
Electrophile: Alkyl Bromide/Iodide or Mesylate (1.0 equiv).
-
Base:
(3.0 equiv) or (2.0 equiv) for faster rates. -
Solvent: Acetonitrile (MeCN) or Acetone.
Procedure:
-
Suspend
(powdered, dry) in MeCN. -
Add 2-Oxa-5-azaspiro[3.5]nonane (1.0 equiv).
-
Add Alkyl Electrophile (1.0 equiv) dropwise at 0°C to control exotherm.
-
Warm to RT and stir.
-
Critical Check: If over-alkylation (quaternization) is observed by LCMS, switch to a reductive amination protocol using the corresponding aldehyde and
.
-
Visual Workflows
Decision Logic for Reaction Conditions
The following diagram outlines the logical selection of conditions based on electrophile type.
Figure 1: Decision tree for optimizing reaction conditions based on electrophile electronics and sterics.
S_NAr Mechanistic Pathway
Understanding the transition state is key to troubleshooting low yields.
Figure 2: Simplified mechanistic flow of the S_NAr reaction emphasizing the critical intermediate.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (S_NAr) | Poor nucleophilicity or deactivated electrophile. | 1. Increase Temp to 120°C.2. Switch solvent to NMP.3. Use microwave irradiation (sealed tube). |
| Product in Aqueous Layer | High polarity of spiro-amine products. | 1. Saturate aqueous layer with NaCl (brine).2. Extract with DCM:iPrOH (3:1) or CHCl₃.3. Use lyophilization if inorganic salts can be removed later. |
| Precipitation | Product insolubility in reaction solvent. | This is often good! Filter the solid, wash with water/ether to isolate pure product without chromatography. |
| Over-Alkylation (S_N2) | Amine is too nucleophilic. | 1. Use stoichiometric control (0.9 equiv alkyl halide).2. Switch to Reductive Amination (Aldehyde + STAB). |
References
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link
-
Pfizer Inc. (2021). "Heterocyclic Compounds and Uses Thereof." U.S. Patent 10,906,888.[5] (Example 142: S_NAr reaction of spiro-amine with chloropyrimidine). Link
-
Isfahani, S., et al. (2020).[6] "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 22, 256-261. Link
Sources
- 1. PubChemLite - 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) [pubchemlite.lcsb.uni.lu]
- 2. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 3. rsc.org [rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. BindingDB BDBM480928 8-oxa-2-azaspiro[4.5]dec l{2-[(pyrazin-2-ylmethyl)amino]pyrimidin-5-yl}methanone::US10906888, Example 142::US20240083873, Compound A::US20240124479, Compound A [bindingdb.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Oxalate Salt Removal for Spiroamine Scaffolds
Executive Summary & Scientific Context
Spirocyclic amines (spiroamines) are privileged scaffolds in modern drug discovery due to their high
This guide provides three validated workflows for the removal of oxalate salts, ranging from standard biphasic extraction to calcium-mediated precipitation for stubborn substrates.
Critical Solubility Parameters
Before selecting a protocol, understand the physicochemical landscape of your system.
| Parameter | Value / Characteristic | Implication for Workup |
| Oxalic Acid pKa | You must adjust aqueous pH > 12 to fully deprotonate the amine and keep oxalate dianionic ( | |
| Spiroamine pKa | Typically 8.5 – 10.5 | Requires strong base (NaOH, KOH) for complete free-basing; Carbonate bases may be insufficient for complete conversion. |
| Calcium Oxalate | Extremely insoluble. Addition of | |
| Lattice Energy | High | Some spiroamine oxalates are insoluble in both water and ether/DCM, resisting standard biphasic partition. |
Protocol A: The Biphasic pH Swing (Standard)
Best for: Lipophilic spiroamines (
The Mechanism
This relies on the "pH swing." By raising the pH above 12, the equilibrium shifts to favor the neutral amine (organic soluble) and the fully ionized oxalate dianion (water soluble).
Step-by-Step Workflow
-
Suspension: Suspend the spiroamine oxalate salt in Dichloromethane (DCM) or MTBE (Ratio: 10 mL solvent per 1 g salt).
-
Note: The salt likely won't dissolve yet. This is normal.
-
-
Basification: Add 2M NaOH (aq) slowly with vigorous stirring.
-
Stoichiometry: Use at least 3.0 equivalents of base relative to the salt.
-
-
Equilibration: Stir vigorously for 15–30 minutes.
-
Visual Check: The solid suspension should disappear as the free amine dissolves into the organic layer and oxalate dissolves into the aqueous layer.
-
-
Separation: Separate the layers.
-
QC Step: Check the pH of the aqueous layer. If pH < 12, add more base and re-extract.
-
-
Wash: Wash the organic layer once with brine to break any micro-emulsions.
-
Drying: Dry over
, filter, and concentrate.
Visualization: Biphasic Logic Flow
Caption: Figure 1. Standard Biphasic pH Swing workflow for lipophilic spiroamines.
Protocol B: The Calcium Crash (The "Stubborn Salt" Solution)
Best for: Water-soluble spiroamines, or salts that are insoluble in both water and organic solvents (preventing partition).
The Mechanism
This exploits the extreme insolubility of Calcium Oxalate (
Step-by-Step Workflow
-
Dissolution/Suspension: Suspend the oxalate salt in a solvent where the free base is known to be soluble (e.g., Methanol, Ethanol, or THF/Water mix).
-
Calcium Addition:
-
Option A (If acid sensitive): Add Calcium Hydroxide (
) powder (1.1 - 1.5 eq). -
Option B (If acid stable): Add Calcium Chloride (
) solution (1.2 eq) followed by adjustment to basic pH.
-
-
Precipitation: Stir for 1–2 hours. A fine white precipitate (Calcium Oxalate) will form.
-
Filtration: Filter the mixture through a Celite pad.
-
Critical: Calcium oxalate is fine and can clog frits. Celite is mandatory.
-
-
Workup: Concentrate the filtrate. If using
, the residue is your free amine.
Visualization: Calcium Precipitation Pathway
Caption: Figure 2. Calcium-mediated removal of oxalate via precipitation.[1]
Protocol C: Resin Scavenging (High Value/Small Scale)
Best for: Late-stage intermediates (mg scale) or when avoiding aqueous workups entirely.
-
Dissolve: Dissolve the salt in MeOH or DCM/MeOH (9:1).
-
Resin: Add Polymer-supported Carbonate (PL-CO3) or Strontium Carbonate resin (3–4 eq).
-
Shake: Agitate for 2 hours. The resin exchanges carbonate for oxalate.
-
Filter: Filter off the resin.[2] The filtrate contains the free amine.
Troubleshooting & FAQs
Q1: I tried Method A (Biphasic), but I have a "rag layer" (emulsion) that won't separate.
-
Cause: Spiroamines are often surfactant-like. The high pH generates soaps if any trace lipids or esters are present, or the amine itself stabilizes the interface.
-
Fix:
-
Add solid NaCl to saturate the aqueous layer (salting out).
-
Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by micro-precipitates of the oxalate salt that didn't fully break. Filtration usually breaks the emulsion instantly.
-
Q2: My spiroamine is sensitive to strong bases (NaOH). How do I remove the oxalate?
-
Fix: Use Protocol B (Calcium method) but substitute
with Calcium Acetate or Calcium Chloride and use a mild base like . The calcium driving force is so strong ( ) that you don't need pH 14 to drive the reaction; you just need enough base to neutralize the protons.
Q3: After Method B (Calcium), my product contains white dust.
-
Cause: Calcium oxalate "fines" passed through the filter.
-
Fix: Re-dissolve the product in dry DCM and filter through a 0.45-micron PTFE syringe filter. Calcium oxalate is insoluble in DCM and will be removed.
Q4: Can I use anion exchange chromatography?
-
Answer: Yes. A Strong Anion Exchange (SAX) column is effective. Load the salt in MeOH/Water; the oxalate binds to the quaternary ammonium sites on the column, and the free base elutes.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for acid-base extraction).
- Perry, R. H., & Green, D. W. (2007). Perry's Chemical Engineers' Handbook (8th ed.). McGraw-Hill.
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for amine/acid pKa values).
- Amgen Inc. (2014). Process for the preparation of Spirocyclic Amines. Patent WO2014015487. (Industrial context for spiroamine handling).
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Oxa-5-azaspiro[3.5]nonane Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenges of steric hindrance in coupling reactions with 2-Oxa-5-azaspiro[3.5]nonane. Our goal is to equip you with the knowledge and practical strategies to successfully incorporate this valuable spirocyclic motif into your target molecules.
Introduction: The Challenge of 2-Oxa-5-azaspiro[3.5]nonane
2-Oxa-5-azaspiro[3.5]nonane is an increasingly popular building block in medicinal chemistry due to its unique three-dimensional structure, which can improve the physicochemical properties of drug candidates.[1] However, its rigid, spirocyclic nature presents significant steric challenges in common coupling reactions, particularly C-N bond formation. The nitrogen atom is situated in a sterically congested environment, making it a difficult nucleophile. This guide will provide a comprehensive overview of strategies to overcome these hurdles.
Troubleshooting Guide: A-Question-and-Answer Approach
Question 1: Why am I observing low to no product yield in my Buchwald-Hartwig amination with 2-Oxa-5-azaspiro[3.5]nonane?
Answer:
Low or no yield in a Buchwald-Hartwig amination involving a sterically hindered secondary amine like 2-Oxa-5-azaspiro[3.5]nonane is a common issue.[2][3] The primary reason is the steric bulk around the nitrogen atom, which impedes several key steps in the catalytic cycle.
Causality:
-
Slow Oxidative Addition: While primarily dependent on the aryl halide, a bulky amine can influence the overall catalyst turnover.
-
Difficult Ligand Exchange: The incoming spirocyclic amine may struggle to displace other ligands on the palladium center.
-
Hindered Reductive Elimination: This is often the rate-limiting step. The steric clash between the bulky spirocycle and the aryl group on the palladium complex can significantly increase the activation energy for the final C-N bond formation.
Troubleshooting Protocol:
-
Ligand Selection is Critical: For sterically demanding amines, bulky, electron-rich phosphine ligands are essential. Standard ligands like P(tBu)3 may not be sufficient. Consider a systematic screen of advanced ligands.
-
Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are designed to promote reductive elimination from hindered complexes.[4]
-
Josiphos Ligands: These ferrocene-based ligands have shown exceptional activity for coupling hindered primary and secondary amines.[5][6][7]
-
Precatalysts: The use of palladacycle precatalysts (e.g., XPhos Pd G2 or G3) can improve catalyst activation and stability.[8]
-
-
Optimize Reaction Conditions:
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for sensitive substrates, consider lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K3PO4).
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically used. Toluene is often a good starting point.
-
Temperature: Higher temperatures (100-120 °C) are often required to overcome the activation barrier for reductive elimination.
-
-
Consider the Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and require a more active catalyst system.
Experimental Workflow for Ligand Screening:
Caption: A typical workflow for screening ligands in a Buchwald-Hartwig amination.
Question 2: I am seeing significant side product formation. What are the likely culprits and how can I mitigate them?
Answer:
Side product formation in these challenging coupling reactions is often a result of competing reaction pathways.
Common Side Products and Their Causes:
| Side Product | Likely Cause | Mitigation Strategy |
| Hydrodehalogenation of the aryl halide | β-hydride elimination from the palladium-amido complex. This is more prevalent with amines bearing β-hydrogens. | - Use a ligand that promotes faster reductive elimination (e.g., XPhos).- Lower the reaction temperature if possible without completely stalling the desired reaction. |
| Homocoupling of the aryl halide | Can occur under certain conditions, especially with highly reactive aryl halides. | - Ensure an inert atmosphere to prevent oxidative processes.- Optimize the palladium to ligand ratio. |
| Decomposition of the starting materials | High temperatures and strong bases can lead to degradation of sensitive functional groups. | - Screen different bases (e.g., K3PO4 instead of NaOt-Bu).- Attempt the reaction at a lower temperature with a more active catalyst. |
Question 3: Are there alternatives to the Buchwald-Hartwig amination for this type of coupling?
Answer:
Yes, copper-catalyzed C-N coupling (Ullmann-type reaction) can be a viable alternative, especially when palladium-based methods fail.[9] Modern copper-catalyzed systems often use milder conditions than traditional Ullmann reactions.
Key Considerations for Copper-Catalyzed Coupling:
-
Catalyst System: Typically involves a copper(I) or copper(II) salt (e.g., CuI, CuSO4) and a ligand. Diamine and phenanthroline-based ligands have shown good efficacy.[5]
-
Reaction Conditions: Often requires a polar, high-boiling solvent like DMF or DMSO and a base such as K2CO3 or Cs2CO3.
-
Aryl Halide Reactivity: Generally, aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides can be challenging.
Protocol for a Copper-Catalyzed Amination:
Caption: A general procedure for a copper-catalyzed amination reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Oxa-5-azaspiro[3.5]nonane that contribute to steric hindrance?
The steric hindrance of 2-Oxa-5-azaspiro[3.5]nonane arises from its rigid spirocyclic framework. The piperidine ring is locked in a chair-like conformation, and the adjacent oxetane ring restricts the flexibility of the substituents on the nitrogen. This creates a congested environment around the nitrogen lone pair, which is essential for nucleophilic attack.
Q2: How does the choice of aryl halide affect the success of the coupling reaction?
The nature of the aryl halide is critical. The general order of reactivity is Ar-I > Ar-Br > Ar-OTf > Ar-Cl. For a sterically hindered amine like 2-Oxa-5-azaspiro[3.5]nonane, it is advisable to start with an aryl iodide or bromide. Coupling with aryl chlorides is significantly more challenging and requires highly active catalyst systems, such as those employing bulky biarylphosphine ligands.
Q3: Can I use microwave irradiation to accelerate these reactions?
Microwave-assisted heating can be a powerful tool to accelerate sterically hindered coupling reactions. The rapid heating can help overcome high activation barriers. However, it is important to carefully screen conditions, as the high temperatures can also promote side reactions and decomposition.
Q4: Are there any specific safety considerations when working with these reactions?
Yes. Many of the reagents used in these coupling reactions are hazardous.
-
Palladium and Copper Catalysts: Can be toxic and should be handled with care.
-
Phosphine Ligands: Many are air-sensitive and pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive.
-
Solvents: Toluene, dioxane, and DMF are flammable and have associated health risks.
Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
-
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. PMC. Available at: [Link]
-
Josiphos ligands. Wikipedia. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A general and efficient copper catalyst for the amidation of aryl halides. PubMed. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
From Academia to the Market – Air-stable Ni(II)/Josiphos Catalysts. CHIMIA. Available at: [Link]
-
Simplified Synthesis of an Air-Stable Copper-Complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene. ChemRxiv. Available at: [Link]
-
Simplified Synthesis of Air-stable Copper-complexed Josiphos Ligand via Ugi's Amine: Complete Preparation and Analysis from Ferrocene. ChemRxiv. Available at: [Link]
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.Google Patents.
-
Steric effects. Wikipedia. Available at: [Link]
- 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.Google Patents.
-
Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link]
-
Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. PubMed. Available at: [Link]
-
Palladacycle-catalyzed deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides. PubMed. Available at: [Link]
-
Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors. PMC. Available at: [Link]
-
A real space picture of the role of steric effects in SN2 reactions. PMC. Available at: [Link]
-
σ Ligands with conformationally restricted spirocyclic (1), bicyclic (2,3) and propellane (4, 5) scaffold. ResearchGate. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. Available at: [Link]
-
Derivatives of 5-oxa-2-azaspiro[6][10]octane as M4 agonists. Google Patents. Available at:
- FUSED RING COMPOUNDS.Google Patents.
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
US Patent No. 8829195. Regulations.gov. Available at: [Link]
-
2-Oxa-5-azaspiro[3.5]nonane. PubChem. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
- Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one.Google Patents.
- CH573385A5.Google Patents.
-
Patent Public Search. USPTO. Available at: [Link]
- US 8,232,265 B2.Google Patents.
-
Patents & Products. Garg Lab - UCLA. Available at: [Link]
-
Patents Assigned to Phillips Petroleum. Justia Patents Search. Available at: [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Oxa-5-azaspiro[3.5]nonane Intermediates
Executive Summary & Molecule Profile
Molecule: 2-Oxa-5-azaspiro[3.5]nonane
Class: Spirocyclic ether-amine (Oxetane fused to Piperidine)
Key Application: Bioisostere for morpholine; reduces lipophilicity (
The Challenge:
Purifying 2-Oxa-5-azaspiro[3.5]nonane presents a "chemical contradiction." The piperidine nitrogen is basic (
This guide provides validated workflows to purify this intermediate without degrading the sensitive oxetane core.
Troubleshooting Guide (FAQ)
Issue 1: "My product decomposes or streaks heavily on standard silica gel columns."
Diagnosis: Standard silica gel is slightly acidic (
-
Neutralize the Stationary Phase: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the mobile phase. This masks acidic silanol sites.[1]
-
Switch Stationary Phase: Use Basic Alumina (Aluminum Oxide) instead of silica.[1] It is naturally basic and prevents acid-catalyzed decomposition.
-
Alternative: Use Reverse Phase (C18) chromatography with a basic buffer (Ammonium Bicarbonate, pH 10), though this is often harder to scale for intermediates.[1]
Issue 2: "I cannot isolate the free base; it remains in the aqueous layer during extraction."
Diagnosis: 2-Oxa-5-azaspiro[3.5]nonane is a low molecular weight, polar amine. It has significant water solubility, especially if the pH isn't high enough to fully deprotonate the nitrogen.[1] Solution:
-
Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic amine.
-
Solvent Choice: Do not use pure Diethyl Ether or Hexanes.[1] Use DCM (Dichloromethane) or a mixture of CHCl
:IPA (3:1) for extraction.[1] The alcohol helps pull the polar amine into the organic phase. -
pH Adjustment: Ensure the aqueous layer is adjusted to
using NaOH before extraction.[1] (Oxetanes are stable in NaOH).[1][2]
Issue 3: "The product is an oil that is difficult to handle/weigh."
Diagnosis: The free base form of spirocyclic amines is often an oil or a low-melting solid. Solution:
-
Salt Formation: Convert the intermediate into a crystalline salt.[1][3] The Oxalate salt (using oxalic acid) is the industry standard for stabilizing spirocyclic oxetane amines. It forms a stable, non-hygroscopic solid that is easy to filter and store.[1]
Decision Matrix: Selecting a Purification Workflow
The following diagram illustrates the logic flow for determining the safest purification route based on your crude mixture's purity.
Figure 1: Decision tree for purifying spirocyclic oxetane intermediates. Salt formation is prioritized for stability.
Validated Experimental Protocols
Protocol A: Neutralized Silica Gel Chromatography
Use this when significant impurities (byproducts) must be removed before salt formation.[1]
Reagents:
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM containing 1% v/v Triethylamine . Let it sit for 10 minutes. This neutralizes acidic sites.[1]
-
Column Packing: Pour the slurry into the column. Flush with 2 column volumes of the starting mobile phase (e.g., DCM + 1% TEA).[1]
-
Loading: Dissolve the crude residue in a minimum amount of DCM. If solubility is poor, add a small amount of MeOH.[1] Load carefully.
-
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH . Crucial: Maintain 1% TEA in both solvent reservoirs throughout the run.
-
Monitoring: Spot fractions on TLC plates. Visualize using KMnO
or Iodine stain (UV absorption may be weak for this aliphatic scaffold).[1] -
Concentration: Combine pure fractions and concentrate under reduced pressure at
(prevent thermal stress).
Protocol B: Oxalate Salt Formation (Crystallization)
Recommended for final isolation to ensure long-term stability.
Reagents:
-
Crude 2-Oxa-5-azaspiro[3.5]nonane (free base)
-
Anhydrous Ethanol (EtOH) or Acetone[1]
-
Oxalic Acid (anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the crude free base (
) in a minimal volume of warm anhydrous Ethanol ( ). -
Acid Addition: Separately, dissolve Oxalic Acid (
) in Ethanol. Add this solution dropwise to the amine solution with vigorous stirring. -
Precipitation: A white precipitate should form almost immediately.[1] If not, cool the solution to
and scratch the glass to induce nucleation.[1] -
Maturation: Stir the suspension at
for 30–60 minutes to maximize yield. -
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (
) and then Diethyl Ether ( ) to remove organic impurities. -
Drying: Dry under high vacuum/desiccator.
-
Result: The oxalate salt is typically a stable, white, free-flowing powder.[1]
-
Protocol C: Acid-Base Extraction (Safety Mode)
Use for removing non-basic impurities without column chromatography.
Procedure:
-
Dissolve crude reaction mixture in 1M HCl (aq) . Note: Work quickly and keep cold (
) to minimize oxetane exposure to acid.[1] -
Wash the acidic aqueous layer with Ethyl Acetate (
) .[1] (Discards non-basic organic byproducts). -
Basification: Slowly add 4M NaOH or Sat. K
CO to the aqueous layer until .[1] The solution may become cloudy as the free amine oils out. -
Extraction: Extract immediately with DCM (
) or CHCl :IPA (3:1) . -
Drying: Dry combined organic layers over Na
SO (Sodium Sulfate). Avoid MgSO as it can be slightly acidic. -
Concentrate to obtain the purified free base.[1]
Mechanistic Insight: Why Silica Fails
Understanding the failure mode is critical for troubleshooting.[1] The oxetane ring strain makes the oxygen atom a Lewis base that is easily protonated by surface silanols on silica gel.
Figure 2: Mechanism of acid-catalyzed oxetane decomposition on untreated silica gel.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Requires | ||
| Ring Strain (Oxetane) | High energy; drives instability in acid.[1] | |
| Preferred Salt | Oxalate ( | Most crystalline and stable form.[1] |
| Silica Additive | 1-2% Triethylamine | Mandatory for normal phase chromatography. |
| Storage Temp | Keep free base cold; salts are stable at RT. |
References
-
Wuitschik, G. et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][4] Angewandte Chemie International Edition, 49(48), 9052–9067.[1] [Link][1]
-
Sweeney, M. et al. (2015).[1] "Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole." Molecules, 20(8), 13864–13874.[1] (Describes oxalate salt formation of the 2-oxa-7-azaspiro isomer). [Link][1][5]
-
Bull, J. A. et al. (2016).[1] "Exploiting the Oxetane Ring in Medicinal Chemistry Synthesis." Chemical Reviews, 116(19), 12150–12233.[1] [Link][1]
-
Burkhard, J. A. et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.[1] [Link]
Sources
- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 6-Oxa-2-azaspiro[3.5]nonane oxalate | 1389264-15-6 [smolecule.com]
- 4. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]
Technical Support Center: Optimizing Reaction Temperature for Spiro[3.5]nonane Functionalization
Welcome to the technical support guide for the functionalization of spiro[3.5]nonane. This document serves as a specialized resource for researchers, medicinal chemists, and process development scientists. The unique structural rigidity and inherent ring strain of the spiro[3.5]nonane scaffold present specific challenges and opportunities in synthesis.[1] Temperature is arguably the most critical parameter to control, as it directly influences reaction kinetics, thermodynamics, and the stability of both reactants and products. This guide is structured to provide direct answers to common challenges and to offer a logical framework for optimizing your reaction temperature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of temperature in spiro[3.5]nonane reactions.
Q1: I am planning a new functionalization on the spiro[3.5]nonane core. What is a sensible starting temperature for my initial experiments?
A: For a novel transformation, a conservative approach is best. Room temperature (approx. 20-25 °C) is an excellent starting point for most new reactions. It provides a baseline to assess the reaction's intrinsic reactivity without introducing excessive thermal energy that could activate undesired pathways. If no reaction is observed after a reasonable time (monitored by TLC, LC-MS, or GC-MS), a stepwise increase in temperature is the logical next step. Conversely, if the reaction is too fast, exothermic, or produces multiple products, exploring sub-ambient temperatures is warranted.
Q2: How does temperature fundamentally impact the yield and rate of my spiro[3.5]nonane functionalization?
A: According to the Arrhenius equation, increasing the reaction temperature generally increases the reaction rate, which can lead to higher conversion and potentially higher yields within a shorter timeframe.[2] For instance, in certain multicomponent reactions to form spiro compounds, moving from room temperature to reflux or microwave irradiation at 80 °C has been shown to dramatically reduce reaction times from over 72 hours to just 2 hours, while increasing the yield from 71% to 91%.[3][4] However, this relationship is not always linear with respect to the desired product. An excessive temperature can accelerate decomposition or side reactions, ultimately lowering the isolated yield of your target molecule.
Q3: My reaction is producing a complex mixture. Could elevated temperatures be causing side reactions specific to the spiro[3.5]nonane scaffold?
A: Absolutely. The spiro[3.5]nonane system, containing a strained cyclobutane ring, is susceptible to specific temperature-dependent side reactions. The most significant concern is thermally induced ring-opening or rearrangement.[1][5] At elevated temperatures, the activation energy for C-C bond cleavage within the strained ring can be overcome, leading to undesired linear or rearranged byproducts.[5] Furthermore, many reagents or catalysts used in functionalization may decompose at higher temperatures. For example, some reagents like Meldrum's acid are known to be thermally unstable at temperatures around 80 °C.[3] Careful analysis of byproducts by MS and NMR can often provide clues to these degradation pathways.
Q4: Under what circumstances should I prioritize sub-ambient temperatures (e.g., 0 °C to -78 °C) for my experiments?
A: Sub-ambient temperatures are crucial in several scenarios:
-
Enhancing Selectivity: For stereoselective reactions, lower temperatures can significantly improve enantiomeric excess (ee) or diastereomeric ratio (dr). The energetic difference between the transition states leading to different stereoisomers becomes more impactful at lower temperatures, allowing for higher fidelity in chiral induction. In one study, decreasing the temperature from room temperature to -30 °C increased the enantiomeric excess from 80% to 94%.[6][7]
-
Controlling Exothermic Reactions: If a reaction is highly exothermic, running it at a low temperature allows for better heat dissipation, preventing thermal runaways and the formation of decomposition products.
-
Trapping Unstable Intermediates: Some reactions proceed through intermediates that are only stable at low temperatures. To favor the desired reaction pathway, it is essential to maintain these conditions.
-
Minimizing Side Reactions: When a desired product can undergo further unwanted reactions, lower temperatures can slow these subsequent steps sufficiently to allow for the isolation of the kinetic product.[2]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common temperature-related issues.
Problem: Low or No Product Yield
Q: My C-H activation/functionalization reaction on spiro[3.5]nonane is stalled with low conversion, even after 24 hours. Should I simply increase the temperature?
A: While increasing temperature is a valid strategy, it should not be the first or only action. A stalled reaction can have multiple root causes.[2] Before adjusting the temperature, follow this logical troubleshooting workflow:
-
Verify Reagents and Catalysts: Ensure the purity of your spiro[3.5]nonane substrate. Critically, confirm the activity of your catalyst. Catalyst deactivation by impurities in reagents or solvents is a common culprit for stalled reactions.[2]
-
Check Reaction Atmosphere: For many transition-metal-catalyzed reactions, such as C-H activations, maintaining a strictly inert atmosphere (N₂ or Ar) is essential to prevent catalyst oxidation.[2]
-
Implement a Stepwise Temperature Increase: If the above factors are ruled out, begin a controlled temperature escalation. Increase the temperature in discrete steps (e.g., from room temperature to 40 °C, then 60 °C, then 80 °C). Monitor the reaction at each step for both product formation and the appearance of new byproducts. This methodical approach helps identify the optimal temperature window where the rate of product formation is maximized without initiating significant degradation. Some hydrogenations, for example, are effectively run between 50-100 °C.[8]
Problem: Poor Reaction Selectivity
Q: My reaction converts the starting material effectively, but I am forming multiple isomers or byproducts. How can temperature be used to improve selectivity?
A: Poor selectivity is a classic optimization problem where temperature plays a key role. The formation of multiple products indicates that there are competing reaction pathways with similar activation energies.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions tend to be under kinetic control, meaning the major product is the one that is formed the fastest (i.e., via the lowest activation energy barrier). At higher temperatures, reactions can equilibrate and shift to thermodynamic control, where the most stable product is favored. By systematically lowering the temperature, you may be able to favor a single, kinetically preferred product.
-
Suppressing Side Reactions: As discussed, side reactions like ring-opening or elimination often have higher activation energies than the desired functionalization.[5] Therefore, lowering the temperature can disproportionately slow down these unwanted pathways, increasing the flux of starting material through the desired pathway and improving overall selectivity.
// Energy Levels SM_level [pos="0,1!", shape=point]; TS_K_level [pos="1.5,3!", shape=point]; P_K_level [pos="2.5,0.5!", shape=point]; TS_T_level [pos="3.5,3.5!", shape=point]; P_T_level [pos="4.5,0!", shape=point];
// Paths edge [arrowhead="normal", color="#4285F4", style=dashed]; SM_level -> TS_K_level -> P_K_level [label=" Low Temp Favors\n Kinetic Path", fontcolor="#4285F4"];
edge [arrowhead="normal", color="#EA4335", style=dashed]; SM_level -> TS_T_level -> P_T_level [label=" High Temp Allows\n Thermodynamic Path", fontcolor="#EA4335"];
// Axis edge [color="#202124", arrowhead="normal"]; Y_start -> "0,4" [label=""]; X_start -> "5,0" [label=""]; } .enddot Caption: Energy profile of kinetic vs. thermodynamic control.
Section 3: Experimental Protocols & Data
Protocol: Parallel Temperature Screening for Reaction Optimization
This protocol outlines a general method for efficiently screening multiple temperatures to identify an optimal range for your reaction.
Materials:
-
Spiro[3.5]nonane substrate
-
Reagents, catalyst, and solvent
-
Array of reaction vials (e.g., microwave vials with stir bars)
-
Heating/cooling block or parallel synthesizer capable of maintaining distinct temperatures.
-
Inert atmosphere source (N₂ or Ar)
-
Analytical tools (TLC, LC-MS, GC-MS)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of your spiro[3.5]nonane substrate, reagents, and solvent to ensure consistency across all reactions.
-
Aliquotting: Dispense equal volumes of the stock solution into five pre-labeled reaction vials. Add the catalyst to each vial just before starting the reaction.
-
Temperature Setup: Place the vials in a parallel synthesis block pre-set to the desired temperatures. A typical screening array would be: -20 °C, 0 °C, 25 °C (RT), 50 °C, and 80 °C.[2]
-
Reaction Execution: Initiate stirring and allow the reactions to proceed for a set amount of time (e.g., 12 hours).
-
Sampling & Analysis: After the designated time, carefully quench a small aliquot from each reaction vial. Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion of starting material and the relative ratio of desired product to major byproducts.
-
Data Interpretation: Tabulate the results to identify the temperature that provides the best balance of conversion and selectivity.
Data Presentation: Example Temperature Screening Outcome
The following table illustrates a hypothetical outcome from the protocol above, guiding the selection of the optimal temperature for further optimization.
| Temperature (°C) | Conversion (%) | Selectivity (Product:Byproduct) | Remarks |
| -20 | 5 | >99:1 | Reaction is too slow but very clean.[2] |
| 0 | 35 | 95:5 | Good selectivity, moderate conversion. |
| 25 (RT) | 80 | 90:10 | High conversion, acceptable selectivity. |
| 50 | >98 | 88:12 | Optimal balance of full conversion and good selectivity. |
| 80 | >98 | 60:40 | Full conversion, but significant byproduct formation observed.[3] |
References
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
-
Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]
- BenchChem. (2025). A Technical Guide to Spiro[3.5]nonane-1,3-diol and its Precursor.
-
Tissot, M., et al. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
-
Tissot, M., et al. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. [Link]
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
-
Maji, B., & Mandal, S. K. (2023). Photoinduced Temperature-Regulated Selective Carbene C-H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters. [Link]
-
Peruchena, N. M., & Lobayan, R. M. (2008). Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. ARKIVOC. [Link]
-
Sim, J., et al. (2023). Bayesian Optimization-Assisted Screening to Identify Improved Reaction Conditions for Spiro-Dithiolane Synthesis. MDPI. [Link]
-
Zappia, G., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. [Link]
-
Sirjean, B., & Glaude, P.A. (2012). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. [Link]
-
de la Cruz, J. F., et al. (2023). Revisiting the Paradigm of Reaction Optimization in Flow with a Priori Computational Reaction Intelligence. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 5. arxiv.org [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structural Identity of Spiro[3.5]nonane Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. Spirocyclic scaffolds, such as spiro[3.5]nonane and its derivatives, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can confer advantageous pharmacological properties.[1][2] However, the very structural rigidity and complexity that make these compounds attractive also present unique challenges in their structural elucidation.[3][4]
This guide provides a comparative analysis of the primary analytical techniques for validating the structural identity of spiro[3.5]nonane reaction products. We will move beyond a simple listing of methods to provide insights into the causality behind experimental choices, emphasizing a self-validating, multi-technique approach to ensure the highest degree of scientific integrity.
The Challenge: Beyond a Simple Molecular Formula
The synthesis of spiro[3.5]nonane derivatives can yield a variety of isomers and side-products. For instance, reactions targeting a specific substitution pattern may result in regioisomers, or the formation of diastereomers at the spirocyclic core or at substituted positions. Therefore, a simple confirmation of the molecular weight is insufficient. A robust validation strategy must unequivocally determine the connectivity of all atoms and the relative stereochemistry of the final product.
A Multi-Pronged Approach to Structural Validation
A confident structural assignment of a novel spiro[3.5]nonane derivative is best achieved through the synergistic use of multiple analytical techniques. The primary methods in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Caption: Workflow for the structural validation of spiro[3.5]nonane products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[5][6] For spiro[3.5]nonane derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to map out the carbon skeleton and the relative orientation of substituents.
Foundational 1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. The splitting patterns (multiplicity) can give clues about adjacent protons.
-
¹³C NMR (with DEPT): Reveals the number of non-equivalent carbons and, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, can distinguish between CH₃, CH₂, CH, and quaternary carbons. The spiro carbon itself, being quaternary, is a key signal to identify.
Causality in Experimental Choice: While 1D NMR provides a proton and carbon census, the overlapping signals often found in the aliphatic region of spiro[3.5]nonane derivatives necessitate 2D NMR for unambiguous assignment.
Advanced 2D NMR: Unraveling the Spirocyclic Core
2D NMR experiments correlate signals from the 1D spectra, providing a roadmap of atomic connectivity.[7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds.[8] It is invaluable for tracing the proton networks within the cyclobutane and cyclohexane rings of the spiro[3.5]nonane core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[8] This is a crucial step in assigning carbon signals based on their more easily distinguishable proton counterparts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[8] For spiro[3.5]nonane, HMBC is critical for identifying the quaternary spiro carbon by observing correlations from protons on the adjacent carbons in both rings to this central carbon. It also helps in placing substituents by showing long-range correlations from the substituent's protons to the carbons of the spirocyclic framework.
Caption: A typical NMR workflow for structural elucidation.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC Acquisition: Acquire a multiplicity-edited HSQC spectrum to correlate one-bond C-H connections and determine the phase of CH/CH₃ vs. CH₂ signals.[9]
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8-10 Hz.
-
Data Analysis:
-
Use the HSQC spectrum to assign carbons directly attached to assigned protons.
-
Use the COSY spectrum to trace out the spin systems within each ring.
-
Critically, use the HMBC spectrum to find correlations from protons on carbons α to the spiro center to the quaternary spiro carbon. This confirms the spirocyclic nature of the molecule.
-
Further HMBC correlations will establish the connectivity of any substituents.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its molecular formula.[10] This technique is the first checkpoint to confirm that the reaction has produced a product of the expected mass.
Causality in Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is preferred over nominal mass measurements as it provides a highly accurate mass, enabling the unambiguous determination of the elemental composition.
Fragmentation Analysis
While MS is excellent for determining molecular weight, interpreting the fragmentation patterns of spiro compounds can be complex.[11] The fragmentation is highly dependent on the specific structure and the ionization method used. For carbocyclic spiro compounds, fragmentation often initiates with the cleavage of a bond at the spiro-atom.[11] However, relying solely on fragmentation for complete structure elucidation is not advisable, especially for novel compounds.
A Note on Stereoisomers: It is crucial to recognize that mass spectrometry generally cannot distinguish between stereoisomers (enantiomers or diastereomers) as they have identical masses and often produce very similar fragmentation patterns.[11]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: Compare the experimentally determined exact mass to the theoretical mass of the expected spiro[3.5]nonane product. The mass accuracy should ideally be within 5 ppm. Use the accurate mass to calculate the elemental formula.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[12][13][14][15] This technique provides a precise map of atomic positions in the solid state, revealing bond lengths, bond angles, and the absolute configuration if a heavy atom is present or if anomalous dispersion methods are used.
Causality in Experimental Choice: While NMR can provide the relative stereochemistry, X-ray crystallography can determine the absolute stereochemistry, which is often critical in drug development. The primary limitation of this technique is the need for a single crystal of suitable quality, which can be challenging to obtain.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified spiro[3.5]nonane derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Structure Analysis: The final refined structure provides a detailed 3D model of the molecule, confirming connectivity and absolute stereochemistry.
Comparison of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Best For |
| NMR Spectroscopy | Atomic connectivity, relative stereochemistry, solution-state conformation. | Provides the most detailed structural information in solution; non-destructive. | Can have signal overlap in complex molecules; does not typically give absolute stereochemistry. | Determining the complete covalent structure and relative stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental formula. | High sensitivity, requires very little sample. | Does not provide detailed connectivity information; cannot distinguish stereoisomers. | Rapidly confirming the molecular formula of the product. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, solid-state conformation. | Unambiguous determination of absolute stereochemistry and molecular geometry. | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state. | Definitive proof of structure and absolute stereochemistry. |
Conclusion: A Self-Validating Triad
For the rigorous validation of a spiro[3.5]nonane reaction product, no single technique is sufficient. The most trustworthy approach is to use these three techniques in concert. Mass spectrometry provides the initial confirmation of the molecular formula. Detailed 2D NMR experiments then elucidate the complex connectivity and relative stereochemistry of the spirocyclic system. Finally, where possible and necessary, X-ray crystallography provides the ultimate, unambiguous proof of the absolute three-dimensional structure. This multi-faceted, self-validating workflow ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development.
References
- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Data for Spirocyclic Compounds.
- BenchChem. (2025). Technical Support Center: Characterization of Spiro Compounds.
- BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
- Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- EBSCO. X-ray Determination Of Molecular Structure.
- Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
- Patna Women's College. Structural Elucidation of Substances by X-ray Crystallography.
- Powers Group, UNL. Introduction to NMR and Its Application in Metabolite Structure Determination.
- ResearchGate. Challenges in the construction of C2-symmetric axially spirocyclic....
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
- The University of Chicago. Experiment Guides - NMR Facility.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- (2025). Modern Analytical Technique for Characterization Organic Compounds.
- Wikipedia. X-ray crystallography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bionmr.unl.edu [bionmr.unl.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patnawomenscollege.in [patnawomenscollege.in]
- 13. mkuniversity.ac.in [mkuniversity.ac.in]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
Technical Comparison Guide: IR Spectroscopy of 2-Oxa-5-azaspiro[3.5]nonane Oxalate
Executive Summary: The Spiro Scaffold Challenge
In modern drug discovery, 2-Oxa-5-azaspiro[3.5]nonane has emerged as a critical bioisostere for morpholine or piperidine, offering altered lipophilicity and novel vector positioning. However, its characterization—specifically distinguishing the oxalate salt form from the free base or hydrochloride alternatives—presents unique spectroscopic challenges due to the overlap of ammonium and carboxylate signals.
This guide provides a definitive technical comparison of the infrared (IR) spectral features of the oxalate salt. Unlike generic spectral lists, we dissect the causality of vibrational modes, providing you with a self-validating protocol to confirm salt formation and purity.
Structural & Vibrational Logic
To interpret the spectrum accurately, one must visualize the molecule as a coupled oscillator system. The compound consists of a strained oxetane ring (4-membered ether) spiro-fused to a piperidine ring. In the oxalate form, the secondary amine is protonated, creating a specific electrostatic environment.
Figure 1: Structural dissection of vibrational domains. The convergence of the strained oxetane ether and the oxalate anion creates a unique fingerprint.
Comparative Spectral Analysis: Oxalate vs. Alternatives
The following table contrasts the Oxalate Salt against its two most common alternatives: the Free Base (neutral) and the Hydrochloride Salt (HCl). This data allows for rapid discrimination during synthesis or quality control.[1]
| Spectral Region | Oxalate Salt (Target) | Free Base (Alternative 1) | Hydrochloride Salt (Alternative 2) | Mechanistic Insight |
| 3200–2400 cm⁻¹ | Broad, Multi-band Envelope Due to | Sharp, Weak Band (~3300 cm⁻¹) Distinct single | Broad Envelope Similar to oxalate ( | The "Ammonium Envelope" confirms salt formation but does not identify the counterion. |
| 1750–1600 cm⁻¹ | Strong, Broad Doublet 1720 cm⁻¹ (COOH of | Absent No carbonyl absorption in this region.[1][2] | Weak/Absent Only | CRITICAL DIFFERENTIATOR: The presence of strong C=O/COO- signals confirms the Oxalate. |
| 1250–1150 cm⁻¹ | Complex Fingerprint C-O stretches from both Oxetane and Oxalate.[1] | Distinct C-N / C-O Standard aliphatic amine C-N stretch (~1130 cm⁻¹).[1] | Standard C-N Similar to free base but shifted due to protonation.[1] | Oxalate adds significant complexity here due to C-O single bond stretching.[1] |
| 980–960 cm⁻¹ | Medium Intensity Symmetric C-O-C stretch of the Oxetane ring.[1] | Medium Intensity Retained (Scaffold intact). | Medium Intensity Retained (Scaffold intact). | This band validates the integrity of the fragile oxetane ring (ring opening leads to loss of this band). |
Detailed Diagnostic Bands for the Oxalate Salt
To validate the 2-Oxa-5-azaspiro[3.5]nonane oxalate specifically, look for the convergence of these three signal sets.
Unlike simple mineral salts, the oxalate anion typically exists as a hydrogen oxalate (
-
The "Acid" Carbonyl: A band near 1700–1725 cm⁻¹ indicates the presence of the protonated carboxylic acid moiety (common in 1:1 salts).
-
The "Salt" Carboxylate: A strong, often broad band near 1600–1650 cm⁻¹ corresponds to the asymmetric stretching of the ionized carboxylate group (
). -
Note: If this region is empty, you have likely isolated the free base or the HCl salt.
The oxetane ring is under significant angle strain (~107 kJ/mol). This shifts the symmetric C-O-C stretching vibration to a lower frequency than unstrained ethers.[1]
-
Target Band: Look for a distinct band around 970–980 cm⁻¹ .
-
Validation: If the ring opens (a common degradation pathway in acidic media), this band disappears and is replaced by standard alcohol/ether bands.[1]
The protonated nitrogen (
-
Appearance: A broad "fermi resonance" interaction often creates a continuous absorption from 2500 to 3200 cm⁻¹, obscuring the sharp C-H stretches of the spiro-alkane skeleton.
Experimental Protocol: Ensuring Spectral Fidelity
Why? Oxalate salts can be hygroscopic.[1] ATR crystals (Diamond/ZnSe) often show poor contact with crystalline salts, leading to weak intensity in the critical 3000 cm⁻¹ region.[1] KBr pellets protect the sample from atmospheric moisture during the scan and provide superior resolution of the ammonium fine structure.
Step-by-Step Validated Workflow:
-
Preparation: Dry the 2-Oxa-5-azaspiro[3.5]nonane oxalate sample in a vacuum desiccator (
) for 2 hours to remove surface water (which absorbs at 1640 cm⁻¹ and interferes with the carboxylate signal). -
Grinding: Mix 1–2 mg of sample with ~100 mg of spectroscopic grade KBr. Grind gently to avoid heating (which can induce ring-opening of the oxetane).
-
Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 2 cm⁻¹, Scans: 32).
-
Validation: Check the 2000–2500 cm⁻¹ region. It should be flat.[1] Significant noise here indicates a scattering pellet (poor grinding).[1]
Decision Logic: Identification Flowchart
Use this logic flow to interpret your spectrum and confirm the identity of the material.
Figure 2: Logic flow for distinguishing the oxalate salt from free base and mineral acid salts.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]
-
Kunzmann, M., et al. (2001).[1][3] The high resolution FIR-spectrum of oxetane. Journal of Molecular Structure. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Amines and Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Characteristic IR Absorption Bands of Functional Groups. Retrieved from [Link]
Sources
Safety Operating Guide
2-Oxa-5-azaspiro[3.5]nonane Oxalate: Safe Handling & Disposal Protocol
[1]
Part 1: Executive Summary (Immediate Action)
Do not treat this compound as generic organic waste. 2-Oxa-5-azaspiro[3.5]nonane oxalate combines a strained spirocyclic ether (oxetane) with an oxalate salt.[1] This creates a unique hazard profile requiring specific segregation to prevent accidental ring-opening reactions or calcium precipitation in waste lines.[1]
| Parameter | Critical Directive |
| Primary Hazard | Nephrotoxin & Irritant. Oxalate salts can cause systemic kidney damage if absorbed.[1] |
| Reactivity | Acid Sensitive. The oxetane ring is strained; strong acids can trigger exothermic ring-opening.[1] |
| Waste Class | Solid Toxic / Organic N.O.S. (Not Otherwise Specified).[1][2] |
| Incompatibility | Calcium Salts & Strong Oxidizers. Do not mix with CaCl₂ or bleach streams.[1] |
| PPE Requirement | Nitrile gloves (min 0.11mm), lab coat, safety glasses.[1] Double-glove if handling solutions >100mM.[1] |
Part 2: Chemical Identity & Hazard Assessment[1][2][3][4]
To dispose of this chemical safely, you must understand why it is hazardous.[1] The molecule consists of two distinct functional components that dictate its disposal logic.[1]
1. The Spirocyclic Amine (2-Oxa-5-azaspiro[3.5]nonane)[1]
-
Mechanism: This structure contains an oxetane ring (a 4-membered cyclic ether).[1][3][4] Oxetanes possess significant ring strain (~107 kJ/mol).[1][4]
-
Disposal Implication: Unlike standard piperidines, this ring is susceptible to acid-catalyzed ring opening.[1] Never dispose of this material into acidic waste streams (pH < 3) without significant dilution, as this may generate heat or reactive diol byproducts [1].[1]
2. The Oxalate Counter-ion[1]
-
Mechanism: Oxalic acid is a reducing agent and a chelator.[1]
-
Disposal Implication:
Part 3: Step-by-Step Disposal Workflows
A. Solid Waste Disposal (Pure Compound)
For expired reagents, spilled solids, or contaminated weighing boats.[1]
-
Segregation: Do not mix with general trash. Use a dedicated wide-mouth jar or heavy-duty waste bag labeled "Toxic Solid - Organic."[1]
-
Double Bagging: Place the primary container (vial/bottle) inside a clear polyethylene bag (Zip-lock style).
-
Labeling: Affix a hazardous waste label.
-
Handover: Transfer to your facility's EHS (Environmental Health & Safety) team for incineration. Do not autoclave.
B. Liquid Waste (Mother Liquors & Reaction Mixtures)
For reaction solvents or HPLC effluents containing the compound.[1]
The Golden Rule: Segregate based on pH and Solvent.[1]
-
Scenario 1: Organic Solvent (DCM, Methanol, Ethyl Acetate) [1]
-
Scenario 2: Aqueous Solutions
-
Check pH: Ensure pH is between 4 and 9.
-
Check Incompatibilities: Verify the waste canister does not contain Calcium Chloride or other metal salts that precipitate oxalates.[1]
-
Action: If the solution is acidic (pH < 3), slowly neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste stream to prevent acid-catalyzed oxetane ring opening.[1]
-
Part 4: Decontamination & Spill Response
Equipment: Balance pans, spatulas, and fume hood surfaces.[1]
-
Solubilization: The oxalate salt is likely sparingly soluble in non-polar solvents but soluble in water or methanol.[1]
-
The Wash Protocol:
-
Verification: Use a UV lamp (254 nm) if available to check for fluorescence (though this specific molecule may have weak UV activity, it is a good general practice).[1]
Part 5: Decision Logic & Workflows (Visualization)
Diagram 1: Waste Stream Decision Tree
This flowchart guides the researcher through the decision-making process at the point of disposal.[1]
Caption: Operational logic for segregating 2-Oxa-5-azaspiro[3.5]nonane oxalate waste. Note the critical checkpoints for pH (oxetane stability) and Calcium (precipitation).
Part 6: Regulatory Compliance (RCRA)
While this specific CAS (often proprietary or generic) may not have a unique EPA Waste Code, it must be characterized based on its properties.[1]
| Characteristic | RCRA Designation | Note |
| Ignitability | D001 | Only if in flammable solvent (Flash point <60°C).[1][5] |
| Corrosivity | D002 | Only if pH < 2 or > 12.[1]5. |
| Toxicity | N.O.S. | Classify as "Toxic Organic Solid/Liquid, Not Otherwise Specified."[1] |
| Listed Waste | N/A | Not typically F, K, P, or U listed unless part of a specific formulation.[1] |
Labeling Requirement: Labels must read: "Hazardous Waste - Toxic, Irritant. Contains: 2-Oxa-5-azaspiro[3.5]nonane oxalate."[1]
References
-
BenchChem. (2025).[1][4] Assessing the stability of the oxetane ring under various chemical conditions. Retrieved from
-
Spectrum Chemical. (2015).[1][6] Oxalic Acid, Anhydrous SDS.[1][6] (Section 10: Stability and Reactivity). Retrieved from
-
Fisher Scientific. (2025).[1][7] Safety Data Sheet: Oxetane.[1][8] (Section 5: Fire-fighting measures). Retrieved from
-
Cornell University EHS. (2025). Management Procedures For Specific Waste Types: Aqueous Solutions. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: Oxetane.[1][7][3][4] National Library of Medicine.[1] Retrieved from [1]
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. republicservices.com [republicservices.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. riccachemical.com [riccachemical.com]
Personal protective equipment for handling 2-Oxa-5-azaspiro[3.5]nonane oxalate
Topic: Personal Protective Equipment & Handling Guide for 2-Oxa-5-azaspiro[3.5]nonane oxalate CAS: 1429056-28-9 (Generic/Hemioxalate ref) | Role: Senior Application Scientist[1][2]
Executive Safety Summary
Status: WARNING (Irritant / Harmful) Primary Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
As a spirocyclic amine salt, 2-Oxa-5-azaspiro[3.5]nonane oxalate presents a dual-risk profile. The spiro-amine core is a lipophilic building block capable of biological interaction, while the oxalate counter-ion introduces risks of local irritation and potential systemic calcium depletion if significantly ingested.[2]
Operational Directive: Treat as a Potent Dust Hazard . The primary route of occupational exposure is inhalation of airborne particulates during weighing and transfer.[2] Engineering controls (fume hood) are the first line of defense; PPE is the second.[2]
Risk Assessment & Hazard Identification
Why we choose specific PPE (Causality)
| Hazard Component | Mechanism of Action | Critical Risk | Mitigation Strategy |
| Amine Salt Form | High polarity/electrostatic potential.[1][2] | Dust Generation: Salts often carry static charge, causing "fly-away" particles during weighing, leading to inhalation or surface contamination.[2] | Static Control: Use anti-static guns; weigh only in low-turbulence fume hoods.[1][2] |
| Oxalate Moiety | Chelation of calcium ions; Acidity.[2] | Systemic/Local Toxicity: Inhalation causes immediate mucous membrane irritation.[2] Systemic absorption can impact renal function (calcium oxalate precipitation).[2] | Respiratory Protection: P100/N95 backup required if hood sash is >18 inches.[2] |
| Spirocycle Core | Bioisostere for morpholine/piperidine.[2] | Unknown Bioactivity: As a drug building block, assume pharmacological activity until proven otherwise.[2] | Dermal Barrier: Double-gloving prevents transdermal absorption of organic solutions.[1][2] |
PPE Selection Matrix
Self-Validating System: Match the PPE to the specific operation.[1][2]
Standard Laboratory Operation (Synthesis/Analysis)
-
Hand Protection: Nitrile Gloves (Minimum 0.11 mm / 4 mil). [1][2]
-
Eye Protection: Chemical Safety Goggles (Indirect Vent). [1][2]
-
Body Protection: Lab Coat (Cotton/Poly blend) + Tyvek Sleeves. [1][2]
High-Risk Operation (Spill Cleanup / Large Scale Weighing >10g)
-
Respiratory: Half-face respirator with P100 cartridges.
-
Logic: If the fume hood barrier is breached (e.g., spill outside the hood), a simple surgical mask provides zero protection against chemical salts.[2]
-
-
Hand Protection: Double Gloving (Laminate inner / Nitrile outer). [1][2]
Visualization: PPE & Handling Workflow
Figure 1: Decision logic for PPE selection based on physical state and operation type.
Operational Protocol: Weighing & Dissolution
Step 1: Preparation (The "Cold Start")
-
Warm Up: Remove the container from 2-8°C storage and allow it to reach room temperature before opening.
-
Static Check: If the powder clings to the glass wall, it is statically charged.[2] Use an ionizing anti-static gun (e.g., Zerostat) on the vessel before inserting a spatula.[2]
Step 2: Weighing (The "Dust Zone")[1][2]
-
Place the balance inside the chemical fume hood.[2]
-
Do not use a flat weighing boat. Use a weighing funnel or a glass vial.
-
Reason: Flat boats allow drafts to scatter the light powder.[2] Funnels contain the solid.
-
-
Immediately recap the stock container.[2]
Step 3: Dissolution (Solvent Choice)
-
Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).[2]
-
Incompatibility: Avoid dissolving directly in highly basic aqueous solutions (pH > 10) initially, as this liberates the free amine, which may have a different volatility/toxicity profile than the oxalate salt.[2]
Decontamination & Disposal Plan
CRITICAL WARNING: Oxalate salts are reducing agents.[2] NEVER mix this waste with strong oxidizing acids (Nitric Acid, Perchloric Acid) or Bleach (Sodium Hypochlorite).[2] This can generate toxic gases or cause fire.[2][3][4][5]
| Waste Stream | Protocol |
| Solid Waste (Contaminated weigh boats, tissues) | Place in a sealed bag labeled "Hazardous Solid - Organic Amine Salt".[1][2] Dispose of via incineration.[2][3] |
| Liquid Waste (Mother liquors, rinses) | Collect in Halogenated or Non-Halogenated Organic waste containers (depending on solvent).[2] Do not pour down the drain (aquatic toxicity risk).[2] |
| Spill Cleanup | 1. Cover with weak base (Sodium Bicarbonate) to neutralize oxalate acidity.2.[2] Absorb with vermiculite.3.[2] Scoop into a waste jar. 4. Clean surface with soap and water (avoid bleach).[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]
-
New Jersey Department of Health. (2018).[2] Hazardous Substance Fact Sheet: Ammonium Oxalate (Analogous Hazard Data). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
